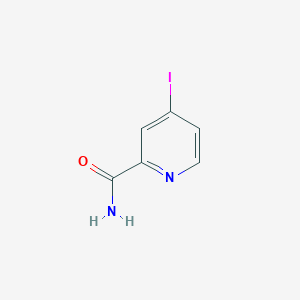
4-iodo-2-Pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-Pyridinecarboxamide is a heterocyclic organic compound with the molecular formula C6H5IN2O. It is a derivative of pyridine, where the carboxamide group is attached to the second position and an iodine atom is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-Pyridinecarboxamide typically involves the iodination of 2-pyridinecarboxamide. One common method is the Sandmeyer reaction, where 2-pyridinecarboxamide is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the fourth position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Iodo-2-Pyridinecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridinecarboxylic acids or reduction to form pyridinecarboxylates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include 4-azido-2-pyridinecarboxamide, 4-cyano-2-pyridinecarboxamide, and 4-thio-2-pyridinecarboxamide.
Oxidation: Products include 4-iodo-2-pyridinecarboxylic acid.
Reduction: Products include 4-iodo-2-pyridinecarboxylate.
科学的研究の応用
4-Iodo-2-Pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 4-Iodo-2-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages. The compound acts as a prodrug, which is activated intracellularly by the hydrolytic action of enzymes such as AmiC, releasing the active moiety that exerts its antimicrobial effects .
類似化合物との比較
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
4-Iodo-2-Pyridinecarboxamide is unique due to the presence of the iodine atom at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its non-iodinated counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H5IN2O |
|---|---|
分子量 |
248.02 g/mol |
IUPAC名 |
4-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C6H5IN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) |
InChIキー |
UDLIRDDMIQQDJH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1I)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


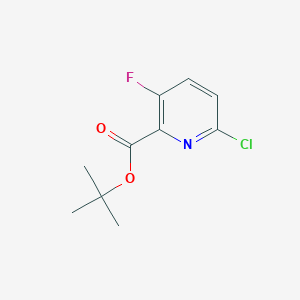
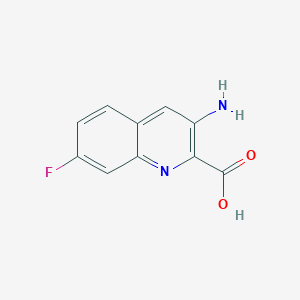
![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
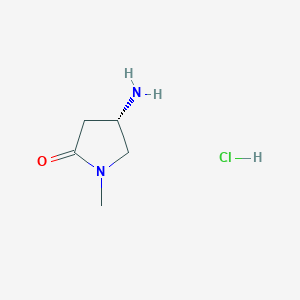
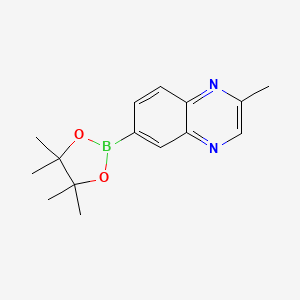
![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)
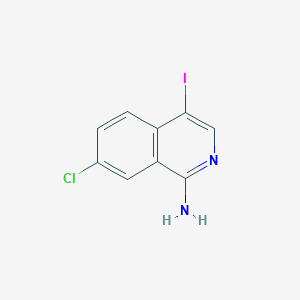
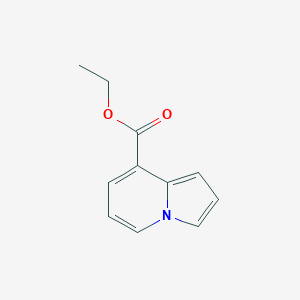
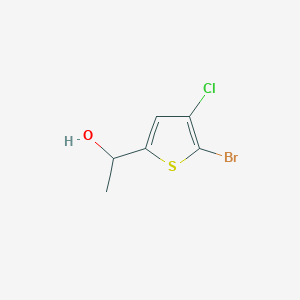
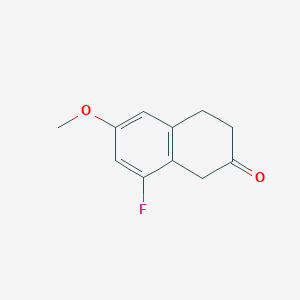
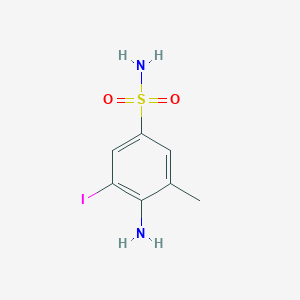
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
